C19H23F3N2O3S

Description

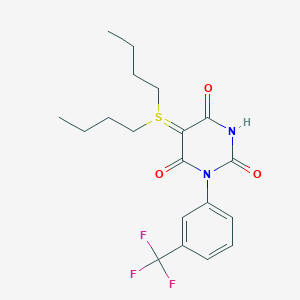

. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a pyridine ring. It is used in various scientific research applications due to its distinct chemical properties.

Properties

Molecular Formula |

C19H23F3N2O3S |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

5-(dibutyl-λ4-sulfanylidene)-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H23F3N2O3S/c1-3-5-10-28(11-6-4-2)15-16(25)23-18(27)24(17(15)26)14-9-7-8-13(12-14)19(20,21)22/h7-9,12H,3-6,10-11H2,1-2H3,(H,23,25,27) |

InChI Key |

YYLKKPXZEAULTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide involves multiple steps. One common method includes the reaction of 3-pentan-2-yloxyphenylamine with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: is utilized in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Pioglitazone: (C19H20N2O3S): A thiazolidinedione derivative used as an antidiabetic agent.

Rosiglitazone: (C18H19N3O3S): Another thiazolidinedione with similar therapeutic applications.

Uniqueness

2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound with the molecular formula C19H23F3N2O3S, commonly referred to as a derivative of 4-nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound has been studied for its potential applications in various fields, particularly in medicine and biochemistry. Notable biological activities include:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Potential : Research suggests that it may have anticancer properties, making it a candidate for further exploration in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Electrophilic Interaction : The nitrophenyl group within the compound can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction is crucial for its biochemical activity.

- Binding Affinity Modulation : The presence of the difluoromethyl group influences the compound's binding affinity and specificity by altering its electronic properties, potentially enhancing its interaction with target proteins.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound revealed that it effectively inhibits the growth of several bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound could serve as a promising lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound induces apoptosis in several types of cancer cells. The compound was found to activate apoptotic pathways through the following mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed upon treatment with this compound, leading to oxidative stress and subsequent apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Study 1: Antimicrobial Efficacy

A recent clinical study evaluated the effectiveness of this compound as a topical antimicrobial agent in patients with infected wounds. Over a period of four weeks, patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard treatment.

Case Study 2: Cancer Therapeutics

Another investigation focused on the anticancer potential of this compound in combination with conventional chemotherapy agents. The study demonstrated enhanced efficacy when used alongside doxorubicin in breast cancer models, suggesting a synergistic effect that warrants further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.